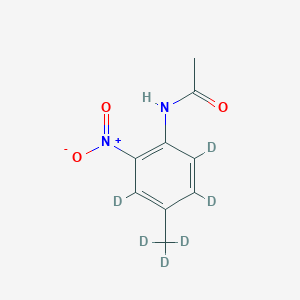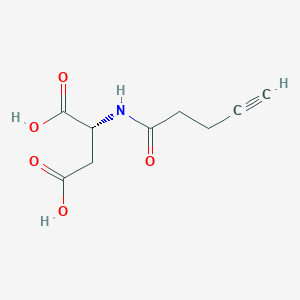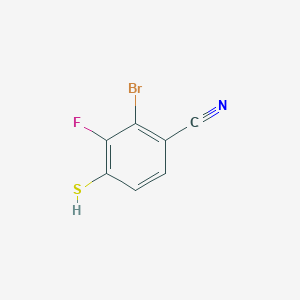
2-Bromo-3-fluoro-4-sulfanylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-fluoro-4-sulfanylbenzonitrile is an organic compound with the molecular formula C7H3BrFN2S It is a derivative of benzonitrile, featuring bromine, fluorine, and sulfanyl (thiol) substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-sulfanylbenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-fluorobenzonitrile followed by thiolation. The reaction conditions often include the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane at low temperatures . The thiolation step can be achieved using thiourea or other sulfur-containing reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-fluoro-4-sulfanylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzonitriles.
Aplicaciones Científicas De Investigación
2-Bromo-3-fluoro-4-sulfanylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-fluoro-4-sulfanylbenzonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various binding interactions and chemical transformations, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluorobenzonitrile: Similar structure but lacks the sulfanyl group, making it less versatile in certain chemical reactions.
3-Bromo-2-fluorobenzonitrile: Another isomer with different substitution patterns, affecting its reactivity and applications.
4-Bromo-2-fluorobenzonitrile: Similar to 2-Bromo-3-fluoro-4-sulfanylbenzonitrile but without the sulfanyl group, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research fields.
Propiedades
Número CAS |
1696340-23-4 |
|---|---|
Fórmula molecular |
C7H3BrFNS |
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
2-bromo-3-fluoro-4-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H3BrFNS/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H |
Clave InChI |
YZYBNFILVFSCTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C#N)Br)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


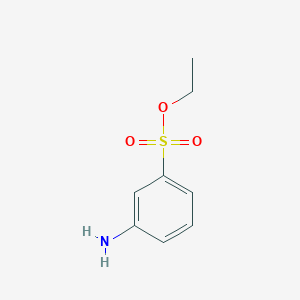
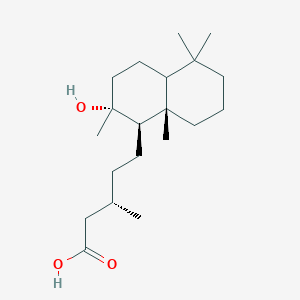


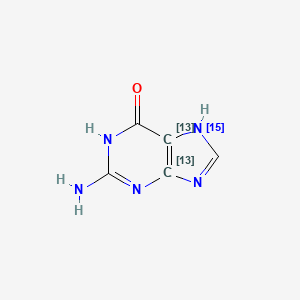
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
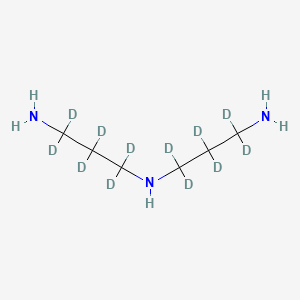
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)
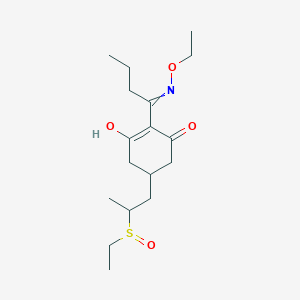

![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
